![molecular formula C10H5F9 B1439492 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene CAS No. 1099597-90-6](/img/structure/B1439492.png)
1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene
Overview
Description
1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene, also known as TTFB, is an organic compound that is widely used in scientific research. TTFB is a colorless liquid with a strong, sweet smell and a boiling point of 54.6 °C. It is a versatile molecule with many applications in chemical synthesis, biochemistry, and drug development. TTFB is also used as a reagent in organic synthesis, as a solvent for organic compounds, and as a starting material for the synthesis of other compounds.
Scientific Research Applications
Fluorination Reactions
1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene and its derivatives have been used in various fluorination reactions. For example, 1,3-Bis-(trifluoromethyl)benzene, a related compound, has been fluorinated to produce aromatic products like 1-fluoro-2,4-bis-(trifluoromethyl)benzene. These processes have implications for understanding reaction mechanisms and potential pathways in fluorine chemistry (Parsons, 1972).
Synthesis of Polymeric Materials
This compound has played a role in synthesizing novel fluorine-containing polymers. For instance, related compounds have been used to create novel polyetherimides and polyethers, which exhibit desirable properties like high solubility, thermal stability, and low dielectric constants. Such materials have potential applications in fields like optical materials and electronics (Yu Xin-hai, 2010); (J. W. Fitch et al., 2003).
Catalysis and Chemical Transformations
Trifluoromethyl benzene derivatives have been explored for their catalytic activities. For instance, they have been used as catalysts in Baeyer-Villiger oxidations with hydrogen peroxide, showing strong catalytic performance (G. ten Brink et al., 2001). Additionally, these compounds are valuable in organometallic synthesis, providing versatile starting materials for creating various organometallic intermediates (J. Porwisiak et al., 1996).
Photophysical Properties
Research has also focused on the photophysical properties of trifluoromethyl benzene derivatives. Studies on compounds like 1,3-bis(trifluoromethyl) benzene have revealed significant insights into their fluorescence and quantum efficiency, contributing to the understanding of their behavior under various light conditions (D. Gray et al., 1973).
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F9/c11-8(12,13)4-5-1-2-6(9(14,15)16)3-7(5)10(17,18)19/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPFSMLQVWRPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199216 | |
Record name | 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene | |
CAS RN |
1099597-90-6 | |
Record name | 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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